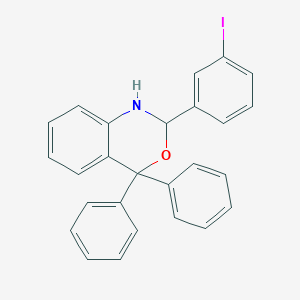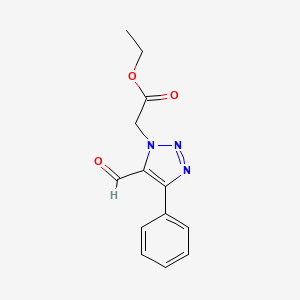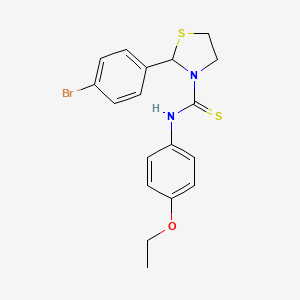
2-(3-iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of an iodophenyl group and two phenyl groups attached to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodoaniline and benzophenone.
Formation of Schiff Base: 3-Iodoaniline reacts with benzophenone in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable base to form the benzoxazine ring.
The reaction conditions often involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The iodophenyl group can also participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzoxazines with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzoxazine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Benzoxazine derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine depends on its specific application. In chemical reactions, the iodophenyl group acts as a reactive site for substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Similar structure but with the iodine atom in the para position.
2-(3-Bromophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Similar structure but with a bromine atom instead of iodine.
2-(3-Chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in the meta position of the phenyl ring in 2-(3-iodophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine imparts unique reactivity compared to its analogs. The larger atomic radius and higher reactivity of iodine make it a more versatile intermediate for further functionalization.
This compound’s unique properties and versatility make it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C26H20INO |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-(3-iodophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C26H20INO/c27-22-15-9-10-19(18-22)25-28-24-17-8-7-16-23(24)26(29-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18,25,28H |
InChI Key |
RRLLELKURLSDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)I)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084800.png)
![10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B11084801.png)
![Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B11084809.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11084815.png)
![10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B11084827.png)

![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11084835.png)

![3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole](/img/structure/B11084842.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11084849.png)
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11084865.png)

![3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B11084873.png)
